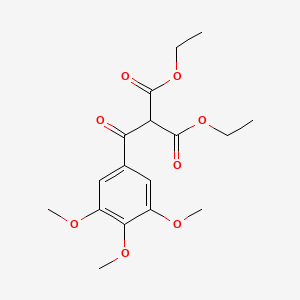
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid is an organic compound with a complex structure that includes a naphthalene ring, a sulfinic acid group, and a butoxyaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 4-Butoxyaniline: This can be achieved by reacting aniline with butyl bromide in the presence of a base such as sodium hydroxide.
Coupling with Naphthalene Derivative: The 4-butoxyaniline is then coupled with a naphthalene derivative, such as 1-naphthalenesulfonyl chloride, under basic conditions to form the intermediate.
Oxidation and Sulfination: The intermediate is then oxidized and sulfinated to introduce the sulfinic acid group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.
Reduction: The nitro group in the butoxyaniline moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The butoxyaniline moiety may interact with enzymes or receptors, modulating their activity. The naphthalene ring provides structural stability and can facilitate interactions with hydrophobic regions of proteins or membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-Butoxyaniline: A precursor in the synthesis of the target compound.
1-Naphthalenesulfonic acid: Shares the naphthalene and sulfonic acid moieties.
Naphthalene derivatives: Various naphthalene-based compounds with similar structural features.
Uniqueness
5-(2-(4-Butoxyanilino)-2-oxoethyl)-1-naphthalenesulfinic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfinic acid and butoxyaniline moieties allows for diverse applications and interactions that are not commonly found in other compounds.
Propiedades
Fórmula molecular |
C22H23NO4S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
5-[2-(4-butoxyanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C22H23NO4S/c1-2-3-14-27-18-12-10-17(11-13-18)23-22(24)15-16-6-4-8-20-19(16)7-5-9-21(20)28(25)26/h4-13H,2-3,14-15H2,1H3,(H,23,24)(H,25,26) |
Clave InChI |
AUGAOBNENCYYDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)CC2=C3C=CC=C(C3=CC=C2)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


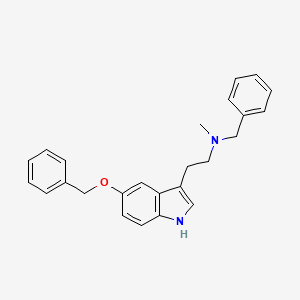

![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
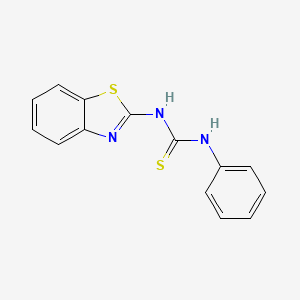
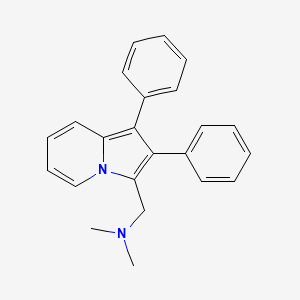
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)



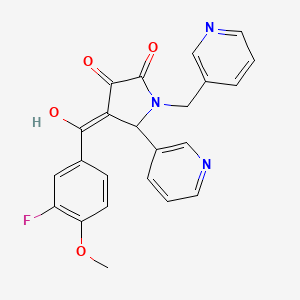

![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)
